molecular formula C7H8O4 B1212612 2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel-

2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel-

Cat. No.: B1212612
M. Wt: 156.14 g/mol
InChI Key: PUCYIVFXTPWJDD-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two hydroxyl groups and a carboxylic acid group attached to a cyclohexadiene ring. The stereochemistry of the compound is defined by the (1R,6S) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexadiene ring.

Scientific Research Applications

2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- can be achieved through several methods. One common approach involves the enantioselective hydrolysis of the corresponding meso diester using pig liver esterase. This enzymatic hydrolysis can be performed on a multi-hundred gram scale, making it suitable for large-scale production . Another method involves the use of a [3 + 4] annulation reaction using β-(trimethylsilyl)acryloylsilane and the lithium enolate of an α,β-unsaturated methyl ketone .

Industrial Production Methods

Industrial production of 2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- typically involves the optimization of the aforementioned synthetic routes to ensure high yield and purity. The use of enzymatic hydrolysis is particularly advantageous due to its scalability and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and carboxylic acid groups, which are reactive sites for different reagents.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the hydroxyl groups under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or dicarboxylic acids, while reduction can produce diols.

Mechanism of Action

The mechanism of action of 2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- apart from similar compounds is its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups on the cyclohexadiene ring. This unique combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylic acid

InChI

InChI=1S/C7H8O4/c8-5-3-1-2-4-7(5,11)6(9)10/h1-5,8,11H,(H,9,10)/t5-,7+/m0/s1

InChI Key

PUCYIVFXTPWJDD-CAHLUQPWSA-N

Isomeric SMILES

C1=C[C@@H]([C@](C=C1)(C(=O)O)O)O

SMILES

C1=CC(C(C=C1)(C(=O)O)O)O

Canonical SMILES

C1=CC(C(C=C1)(C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel-
Reactant of Route 2
2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel-
Reactant of Route 3
2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel-
Reactant of Route 4
2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel-
Reactant of Route 5
2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel-
Reactant of Route 6
2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel-

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